N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Description
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by:
- 5-methyl substitution on the indole core.
- 3-(4-methylbenzamido) group, providing a hydrophobic aromatic moiety.
- N-[(2,5-dimethoxyphenyl)methyl] substituent, introducing electron-rich methoxy groups.
While direct pharmacological data for this compound are unavailable, its structural features align with bioactive indole carboxamides reported in literature. Indole-2-carboxamides are explored for diverse therapeutic applications, including lipid-lowering agents (e.g., ) and photoactivatable probes for receptor studies (e.g., ) . The 2,5-dimethoxyphenylmethyl group may influence pharmacokinetics or target engagement, though its role here differs from phenethylamine-based psychedelics like NBOMe derivatives () .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-16-5-8-18(9-6-16)26(31)30-24-21-13-17(2)7-11-22(21)29-25(24)27(32)28-15-19-14-20(33-3)10-12-23(19)34-4/h5-14,29H,15H2,1-4H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQPHAWYCGPNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the dimethoxyphenyl group, and the attachment of the methylbenzamido group. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Dimethoxyphenyl Group: This step may involve the use of a Grignard reagent or a Suzuki-Miyaura coupling reaction to introduce the dimethoxyphenyl group onto the indole core.
Attachment of the Methylbenzamido Group: This can be accomplished through an amide coupling reaction, using reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and other physiological functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural variations among indole carboxamide derivatives and their implications are summarized below:
Table 1: Structural and Activity Comparison of Indole Carboxamide Derivatives
Key Observations
Impact of 5-Substituents: 5-Methyl (target): May enhance metabolic stability compared to 5-methoxy or 5-chloro groups (). 5-Chloro (): Increases electronegativity, possibly favoring halogen bonding in receptor interactions .
3-Substituent Variations :
- 4-Methylbenzamido (target): Balances hydrophobicity and steric bulk, contrasting with benzoylphenyl () or azidomethyl () groups. The methyl group may reduce steric hindrance compared to bulkier substituents .
- Thiazol-5-ylidene (): Introduces heterocyclic rigidity, likely altering target selectivity .
N-Substituent Effects :
- The N-[(2,5-dimethoxyphenyl)methyl] group in the target compound shares structural motifs with psychedelic NBOMe derivatives (). However, the indole carboxamide scaffold likely redirects activity away from serotonin receptors, emphasizing the importance of core structure .
Biological Activity Trends :
Notes
- Structural-Activity Relationship (SAR) : Subtle changes in substitution patterns (e.g., methyl vs. methoxy) significantly alter pharmacodynamics.
- Caution in Extrapolation : Direct activity data for the target compound are lacking; comparisons rely on structural analogs.
- Regulatory Considerations : While NBOMe derivatives are regulated (), the target’s distinct scaffold likely avoids such classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
